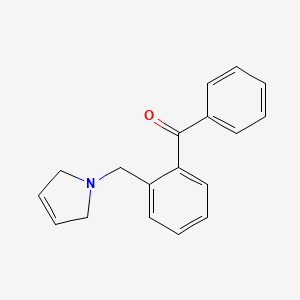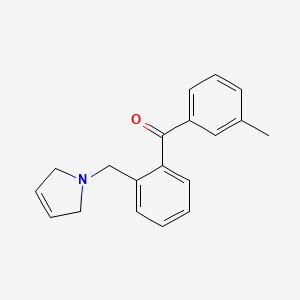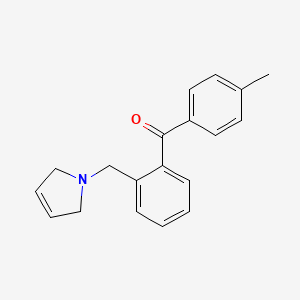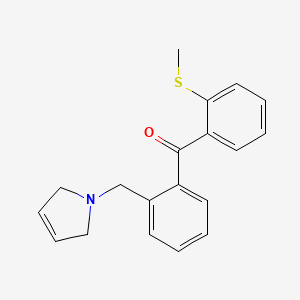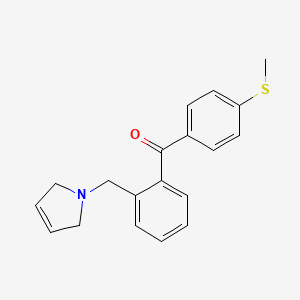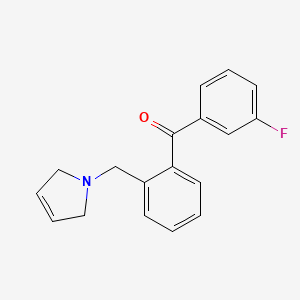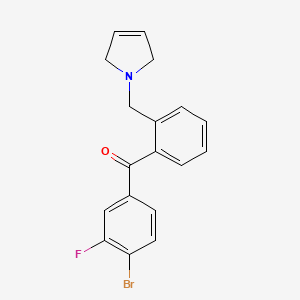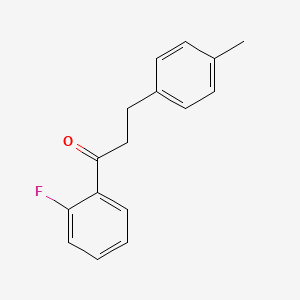
2'-Fluoro-3-(4-methylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2'-Fluoro-3-(4-methylphenyl)propiophenone is a fluorinated organic molecule that is of interest due to its potential applications in various fields, including pharmaceuticals and material science. The presence of the fluorine atom can significantly alter the physical and chemical properties of the compound, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. A study on the synthesis of related fluorophenol compounds describes a two-step radiosynthesis starting from an iodonium bromide precursor, yielding the desired product in 34 to 36% radiochemical yield . Another paper reports the synthesis of a fluorinated benzophenone derivative through O-methylation and a subsequent Schiff reaction, achieving a radiochemical yield of 27% . These methods highlight the challenges and strategies in synthesizing fluorinated aromatic compounds, which may be applicable to the synthesis of this compound.
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of fluorinated compounds. For instance, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was determined, revealing dihedral angles between the triazole ring and two benzene rings . Similarly, the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was reported, providing valuable information on the arrangement of fluorinated aromatic rings . These studies can inform the molecular structure analysis of this compound.
Chemical Reactions Analysis
Fluorinated compounds often participate in unique chemical reactions due to the electronegativity of fluorine. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involved reactions with aniline and other amines, as well as thermal cyclization . These reactions demonstrate the reactivity of fluorinated aromatic compounds and could be relevant to the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The thermal degradation of oligo-2-[(4-fluorophenyl)imino methylene] phenol and its oligomer-metal complexes was studied, showing increased stability against thermo-oxidative decomposition compared to the monomer . Additionally, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol revealed strong intermolecular hydrogen bonds in its crystal structure, which could affect its physical properties . These findings can be extrapolated to predict the stability and intermolecular interactions of this compound.
Aplicaciones Científicas De Investigación
Photoalignment of Nematic Liquid Crystals : Research by Hegde et al. (2013) in the "Journal of Materials Chemistry C" has shown that certain fluoro-substituted phenols, similar in structure to 2'-Fluoro-3-(4-methylphenyl)propiophenone, can promote excellent photoalignment of nematic liquid crystals. This is significant for the development of liquid crystal displays (LCDs) (Hegde et al., 2013).
Copolymerization with Styrene : A study by Savittieri et al. (2022) explored the copolymerization of various halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally related to this compound, with styrene. This research contributes to the development of novel copolymers with potential applications in various industries (Savittieri et al., 2022).
Synthesis of High-Performance Polymers : Xiao et al. (2003) in "Polymer" discussed the synthesis and characterization of a fluorinated phthalazinone monomer, which is structurally similar to this compound. These polymers demonstrate excellent solubility and thermal properties, making them potential candidates for engineering plastics and membrane materials (Xiao et al., 2003).
Oxidative Polymerization : Hyun et al. (1988) investigated the oxidative polymerization of a compound similar to this compound, which led to the development of poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene]. This kind of research contributes to the understanding and development of novel polymers with specific properties (Hyun et al., 1988).
Electrocatalytic Hydrogenation : Raju et al. (2002) in "Electrochemistry Communications" explored the electrochemical hydrogenation of alpha-aryl acrylic acids, which are structurally similar to this compound. This research is important for understanding the hydrogenation process of various organic compounds (Raju et al., 2002).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAPXJAOMSOFSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644136 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-97-3 |
Source


|
| Record name | 1-(2-Fluorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

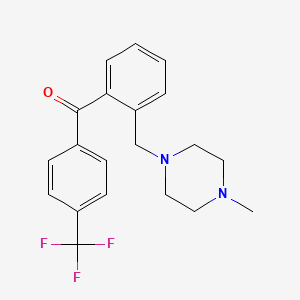
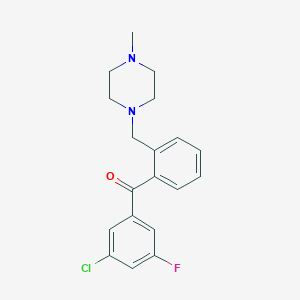

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)
![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)
![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)
